molecular formula C13H14N2O4S2 B2617625 2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1796958-16-1

2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2617625
CAS No.: 1796958-16-1
M. Wt: 326.39
InChI Key: JFMDEZVITGZDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a complex organic compound that features a thiazole ring, an azetidine ring, and a methoxyphenyl sulfonyl group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The azetidine ring, a four-membered nitrogen-containing ring, is often used in medicinal chemistry due to its unique structural properties .

Preparation Methods

The synthesis of 2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps, including the formation of the azetidine ring and the thiazole ring, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:

Scientific Research Applications

2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its antimicrobial properties make it a candidate for developing new antibiotics.

    Medicine: The compound’s potential anticancer properties are being explored in drug development.

    Industry: It is used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets. For instance, the thiazole ring can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The azetidine ring’s unique structure allows it to fit into specific binding sites, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-18-10-3-2-4-12(7-10)21(16,17)15-8-11(9-15)19-13-14-5-6-20-13/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMDEZVITGZDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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